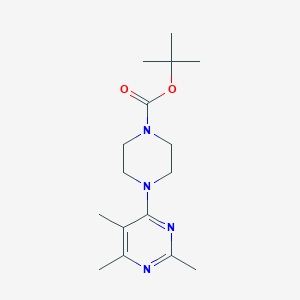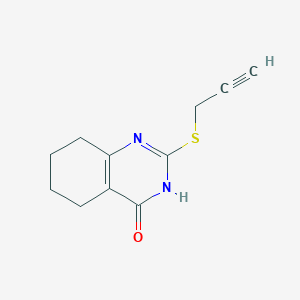![molecular formula C19H21N3O3 B6449963 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2640866-33-5](/img/structure/B6449963.png)
2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (MPOP) is a novel pyrazolopyridine compound with potential applications in medicinal chemistry and drug discovery. It has a unique structure that combines the properties of two heterocyclic compounds, pyrazole and pyridine, making it a versatile molecule with potential therapeutic properties. MPOP has been studied extensively in recent years and has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic activities.
科学的研究の応用
2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been studied extensively for its potential medicinal applications. Its anti-inflammatory properties have been studied in several animal models, including mice and rats. In addition, its anti-tumor activity has been demonstrated in several cancer cell lines. Its anti-diabetic properties have also been studied in several animal models, including mice and rats. 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has also been studied as a potential drug for the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.
作用機序
The exact mechanism of action of 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not yet fully understood. However, it is believed to act by inhibiting the activity of several enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). In addition, it has been found to have an inhibitory effect on the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). Finally, it has also been found to possess antioxidant activity, which may be responsible for its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been found to possess a variety of biochemical and physiological effects. Its anti-inflammatory and anti-tumor activities have been demonstrated in several animal models, including mice and rats. It has also been found to possess anti-diabetic properties, as well as antioxidant activity. In addition, it has been found to possess neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.
実験室実験の利点と制限
The advantages of using 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one in laboratory experiments include its availability and ease of synthesis. In addition, its unique structure and properties make it a versatile molecule with potential therapeutic applications. The main limitation of using 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one in laboratory experiments is the lack of understanding of its exact mechanism of action.
将来の方向性
For research include further investigation of its anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, further research is needed to understand its exact mechanism of action and to identify potential therapeutic targets. Other future directions include exploring its potential as an antioxidant and its potential for the treatment of neurodegenerative diseases. Finally, further research is needed to identify potential side effects and toxicity of 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.
合成法
2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can be synthesized using a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the Fischer indole synthesis. The Knoevenagel condensation involves the reaction of an aldehyde and a ketone in the presence of an acid catalyst to form a β-hydroxyaldehyde. This is then reacted with an amine to form an α-amino carbonyl compound. The Biginelli reaction involves the reaction of an aldehyde, an acid, and an ethyl cyanoacetate to form an α-amino carbonyl compound. Finally, the Fischer indole synthesis involves the reaction of an aldehyde, an acid, and an amine to form an indole.
特性
IUPAC Name |
2-(3-methoxyphenyl)-5-(oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-16-6-2-5-15(10-16)17-11-18-19(23)21(7-8-22(18)20-17)12-14-4-3-9-25-13-14/h2,5-8,10-11,14H,3-4,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZAOYMVGFZSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC4CCCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-5-(oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(azepane-1-sulfonyl)piperazin-1-yl]-6-cyclopropyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449884.png)
![tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6449888.png)

![5-fluoro-6-(propan-2-yl)-2-[4-(quinoxaline-6-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449906.png)
![2-tert-butyl-N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6449911.png)
![tert-butyl 4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B6449922.png)
![3-(3-methylthiophen-2-yl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6449925.png)
![2-[5-(2,3-dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449933.png)
![9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6449940.png)
![6-cyclopropyl-2-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449944.png)
![5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449948.png)
![5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449951.png)
![4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B6449955.png)
